molecular formula C8H7ClF3N B3272801 4-Chloro-2-methyl-3-(trifluoromethyl)aniline CAS No. 573762-19-3

4-Chloro-2-methyl-3-(trifluoromethyl)aniline

Cat. No. B3272801
CAS RN: 573762-19-3
M. Wt: 209.59 g/mol
InChI Key: YDEDVTMNGZNFDJ-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-3-(trifluoromethyl)aniline” is an important synthetic intermediate used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It belongs to the trifluoromethylbenzene series .


Synthesis Analysis

The synthesis pathway for “this compound” involves the introduction of a chloro group, a methyl group, and a trifluoromethyl group onto aniline. It has been used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .


Molecular Structure Analysis

The molecular formula of “this compound” is CH3C6H3(CF3)NH2 . The molecular weight is 175.15 .


Chemical Reactions Analysis

“this compound” is believed to act as a proton donor, donating a proton to the substrate in order to facilitate the reaction. It is also thought to act as a Lewis acid, forming a complex with the substrate in order to facilitate the reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of n20/D 1.507 (lit.), a boiling point of 66-67 °C/3 mmHg (lit.), and a density of 1.386 g/mL at 25 °C (lit.) .

Safety and Hazards

“4-Chloro-2-methyl-3-(trifluoromethyl)aniline” is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

4-chloro-2-methyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-4-6(13)3-2-5(9)7(4)8(10,11)12/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEDVTMNGZNFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(4-Chloro-2-methyl-3-trifluoromethylphenyl)-2,2-dimethyl-propionamide 1.0 g, 3.4 mmol) was added to a 1:1 mixture (15 mL) of concentrated HCl and ethanol and heated at reflux for overnight. The reaction was cooled and concentrated in vacuo to give a tan solid which was then partitioned between EtOAc and saturated NaHCO3. The organic layer was separated, washed with water, brine, dried (Na2SO4), filtered and concentrated to give compound 760C (0.54g, 76%) as a brown oily solid.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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